diethyl 1H-pyrazole-3,5-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate and related derivatives often involves multi-step chemical processes. For example, a novel route for synthesizing substituted pyrazole through 3+2 annulation method described the preparation of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, showcasing the complexity and versatility in the synthesis of pyrazole derivatives (S. Naveen et al., 2021).
Molecular Structure Analysis
The structural properties of diethyl 1H-pyrazole-3,5-dicarboxylate have been extensively investigated. Studies utilizing density functional theory (DFT) have provided insights into the vibrational frequencies, electronic spectra, and geometric configurations of the molecule. Such analyses reveal the molecule's stability and reactivity, which are crucial for its applications in chemical synthesis and material science (N. U. Sri et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving diethyl 1H-pyrazole-3,5-dicarboxylate demonstrate its reactivity and potential as a building block in organic synthesis. For instance, its sodium salt forms stable complexes with various compounds, indicating its utility as an amphiphilic receptor. This property is significant for the development of supramolecular structures and the exploration of chemical interactions (F. Reviriego et al., 2006).
Scientific Research Applications
Amphiphilic Receptor for Dopamine and Amphetamines
Diethyl 1H-pyrazole-3,5-dicarboxylate, in its sodium salt form, has been found to interact with dopamine and amphetamines, forming stable complexes. This interaction led to the formation of a double helical supramolecular structure when combined with (+)-amphetamine (Reviriego et al., 2006).
Vibrational and Electronic Spectra Analysis
The vibrational and electronic spectra of Diethyl 1H-pyrazole-3,5-dicarboxylate have been extensively studied. The structure and vibrational frequencies of the compound have been investigated using density functional theory, with a focus on its hyperpolarizabilities and electric dipole moments (Sri et al., 2012).
Synthesis of Key Intermediates in Pharmaceutical Compounds
A new process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the production of darolutamide, has been developed using diethyl pyrazole-3,5-dicarboxylate. This process is significant for being safe and suitable for scaling up, avoiding the use of explosive diazo reagents (Poszávácz et al., 2023).
Formation of Ammonium Pyrazolate Salts
Diethyl 1H-pyrazole-3,5-dicarboxylate reacts with primary amines to form ammonium pyrazolate salts. This reaction has been confirmed through 13C and 15N CPMAS NMR studies (Navarro et al., 2006).
Anticancer Properties
Pyrazole derivatives, synthesized from compounds like diethyl 1H-pyrazole-3,5-dicarboxylate, have shown promising results in in vitro antiproliferative activity tests, outperforming established anticancer agents like paclitaxel (Jose, 2017).
Synthesis of Mononuclear Coordination Complexes
Diethyl 1H-pyrazole-3,5-dicarboxylate has been used in the synthesis of novel pyrazole-dicarboxylate acid derivatives. These derivatives were then used to create mononuclear coordination complexes with CuII and CoII, showcasing their potential in the formation of complex molecular structures (Radi et al., 2015).
Safety And Hazards
Diethyl 1H-pyrazole-3,5-dicarboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
properties
IUPAC Name |
diethyl 1H-pyrazole-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXLICVQZUJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191124 | |
Record name | 3,5-Diethoxycarbonylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1H-pyrazole-3,5-dicarboxylate | |
CAS RN |
37687-24-4 | |
Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37687-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diethoxycarbonylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37687-24-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diethoxycarbonylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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